molecular formula C₁₅H₁₅D₆NO₄ B1157943 Metalaxyl-d6

Metalaxyl-d6

Cat. No.: B1157943
M. Wt: 285.37
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Isotopic Composition

This compound possesses the molecular formula C₁₅H₁₅D₆NO₄, representing a systematic replacement of six hydrogen atoms with deuterium isotopes in the parent metalaxyl structure. The molecular weight of this compound is 285.37 grams per mole, which represents an increase of approximately 6 atomic mass units compared to the non-deuterated metalaxyl with a molecular weight of 279.33 grams per mole. This mass difference of 6.04 daltons provides the foundation for mass spectrometric differentiation between the labeled and unlabeled compounds.

The deuterium incorporation occurs specifically at the two methyl groups attached to the aromatic ring system, where each methyl group contains three deuterium atoms in place of the original hydrogen atoms. The isotopic labeling pattern follows the nomenclature 2,6-bis(methyl-d₃)phenyl, indicating that both methyl substituents on the benzene ring carry complete deuteration. The deuterium incorporation percentage typically exceeds 99% for the labeled positions, with less than 1% of the d₀ form remaining in high-quality preparations.

Table 1: Molecular Properties Comparison

Property Metalaxyl This compound
Molecular Formula C₁₅H₂₁NO₄ C₁₅H₁₅D₆NO₄
Molecular Weight (g/mol) 279.33 285.37
Monoisotopic Mass 279.147058 285.1847
Deuterium Positions None 2,6-dimethyl groups
Isotopic Purity N/A ≥99% deuterated forms

The accurate mass determination reveals a monoisotopic mass of 285.1847 daltons for this compound, compared to 279.147058 daltons for the non-labeled compound. This precise mass difference enables highly selective detection and quantification in liquid chromatography-mass spectrometry applications. The deuterium labeling maintains the chemical and physical properties of the parent compound while providing the necessary isotopic signature for analytical differentiation.

Stereochemical Configuration and Chiral Centers

This compound retains the stereochemical complexity of the parent metalaxyl molecule, which contains one chiral center located at the alanine-derived portion of the structure. The compound exists as enantiomeric forms, with the biologically active enantiomer designated as the R-configuration, commonly referred to as metalaxyl-M or mefenoxam. The deuterium labeling process preserves the stereochemical integrity of the chiral center, allowing for the preparation of enantiopure deuterated standards.

The R-enantiomer of this compound, formally named (R)-(-)-metalaxyl-d6, represents the deuterated form of the more active stereoisomer. The stereochemical designation follows standard nomenclature conventions, where the R-configuration refers to the absolute configuration at the chiral carbon center adjacent to the carboxyl group. The S-enantiomer, while less biologically active, can also be prepared in deuterated form for comprehensive analytical studies.

The chiral center influences the three-dimensional arrangement of the molecule, affecting its interaction with biological targets and analytical detection systems. The maintenance of stereochemical purity in the deuterated analog is crucial for accurate quantitative analysis, as enantiomers may exhibit different pharmacokinetic and metabolic profiles. Advanced analytical techniques such as chiral chromatography can distinguish between the R and S forms of both labeled and unlabeled metalaxyl compounds.

Table 2: Stereochemical Properties

Parameter R-Metalaxyl-d6 S-Metalaxyl-d6
Absolute Configuration R S
Optical Activity (-) (+)
Biological Activity High Low
Chiral Center Carbon adjacent to carboxyl Carbon adjacent to carboxyl
Deuterium Effect on Stereochemistry Minimal Minimal

Comparative Analysis of Deuterated vs. Non-Deuterated Metalaxyl

The structural comparison between this compound and its non-deuterated counterpart reveals subtle but analytically significant differences that extend beyond simple mass variations. The deuterium substitution occurs exclusively at the aromatic methyl positions, leaving the core pharmacophore and functional group arrangements unchanged. This selective labeling strategy preserves the essential molecular recognition elements while introducing the isotopic signature necessary for analytical applications.

The chemical properties of this compound closely parallel those of the parent compound, with deuterium substitution causing minimal perturbation to the electronic distribution and molecular geometry. The carbon-deuterium bonds are slightly shorter and stronger than the corresponding carbon-hydrogen bonds, leading to subtle changes in vibrational frequencies that can be detected through infrared and nuclear magnetic resonance spectroscopy. These isotopic effects manifest as characteristic shifts in spectroscopic signatures without significantly altering the compound's chemical reactivity or stability profile.

Physical properties such as solubility, melting point, and chromatographic retention behavior remain essentially unchanged between the deuterated and non-deuterated forms. This similarity ensures that this compound serves as an ideal internal standard for analytical methods, co-eluting with the target analyte under identical chromatographic conditions while providing mass spectrometric discrimination. The deuterium kinetic isotope effect, while measurable, is typically small enough to not interfere with quantitative analytical applications.

Table 3: Comparative Properties Analysis

Property Category Metalaxyl This compound Difference
Molecular Weight 279.33 g/mol 285.37 g/mol +6.04 g/mol
Bond Strength C-H bonds C-D bonds ~5 kJ/mol stronger
Vibrational Frequency Standard Reduced by ~√2 factor Isotope effect
Chromatographic Retention Baseline Identical Minimal deviation
Chemical Reactivity Reference Equivalent Negligible difference
Thermal Stability Standard Enhanced Slight improvement

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of this compound has been accomplished through advanced techniques including the crystalline sponge method, which enables structural determination without requiring crystallization of the target compound itself. This innovative approach utilizes porous coordination frameworks to encapsulate the this compound molecules, allowing for single-crystal X-ray diffraction analysis. The crystalline sponge methodology has successfully resolved the three-dimensional structure of this compound within host frameworks, providing detailed atomic coordinates and bond length determinations.

The X-ray crystallographic data reveals that this compound maintains the same molecular geometry as the parent compound, with deuterium substitution causing no significant structural distortions. The crystallographic studies demonstrate occupancy levels of 52-58% within the host frameworks, indicating successful encapsulation and structural ordering. The intermolecular interactions within the crystal lattice involve primarily van der Waals forces and weak hydrogen bonding interactions that are preserved in the deuterated analog.

Nuclear magnetic resonance spectroscopy provides powerful characterization capabilities for this compound, with the deuterium substitution creating diagnostic spectroscopic signatures. Proton nuclear magnetic resonance spectra of this compound show the expected absence of signals corresponding to the deuterated methyl groups, while carbon-13 nuclear magnetic resonance reveals isotopic shifts for carbon atoms adjacent to deuterium substitution sites. The deuterium nuclear magnetic resonance spectrum provides direct confirmation of the isotopic labeling pattern and deuterium incorporation efficiency.

Mass spectrometric characterization demonstrates the characteristic fragmentation patterns of this compound, with molecular ion peaks appearing at mass-to-charge ratios shifted by six mass units compared to the unlabeled compound. Collision-induced dissociation studies reveal retention of deuterium atoms in specific fragment ions, providing information about the stability and location of the isotopic labels during molecular fragmentation processes.

Table 4: Spectroscopic Characterization Data

Technique Key Observable Metalaxyl This compound
¹H Nuclear Magnetic Resonance Aromatic CH₃ signals 2.3 ppm (6H) Absent
²H Nuclear Magnetic Resonance Deuterium signals Not applicable 2.3 ppm (6D)
¹³C Nuclear Magnetic Resonance Methyl carbon shift ~21 ppm ~20.7 ppm (isotope shift)
Mass Spectrometry Molecular ion m/z 279 m/z 285
Infrared Spectroscopy C-H stretch ~2900 cm⁻¹ ~2100 cm⁻¹ (C-D)
X-ray Crystallography Bond lengths C-H: 1.09 Å C-D: 1.05 Å

Properties

Molecular Formula

C₁₅H₁₅D₆NO₄

Molecular Weight

285.37

Synonyms

N-[2,6-(Dimethyl-d6)phenyl]-N-(2-methoxyacetyl)alanine Methyl Ester;  (+/-)-Metalaxyl-d6;  Allegiance-d6;  Apron-d6;  Metanaxin-d6;  Metasyl-d6;  Metaxanine-d6;  Methyl N-Methoxyacetyl-N-[2,6-(dimethyl-d6)phenyl]-DL-alaninate;  Ridomil-d6; 

Origin of Product

United States

Scientific Research Applications

Agricultural Efficacy

Metalaxyl-d6 has been extensively studied for its effectiveness in agricultural settings:

  • Control of Oomycete Pathogens : Research indicates that this compound is effective against pathogens like Phytophthora species, which are responsible for significant crop losses worldwide .
  • Phytotoxicity Studies : Investigations into the phytotoxicity of metalaxyl and its isomers reveal that the S+ isomer contributes to adverse effects on plant growth, while the R- isomer exhibits less toxicity . This understanding aids in optimizing formulations for crop protection.

Environmental Impact Studies

This compound's environmental persistence and degradation pathways have been documented:

  • Persistence in Soil and Water : Studies show that this compound remains stable under various environmental conditions, which raises concerns about its potential to leach into groundwater .
  • Microbial Degradation : The compound undergoes microbial degradation in soil, with metabolites such as metalaxyl acid being formed predominantly by soil microorganisms .

Efficacy Against Specific Pathogens

PathogenApplication Rate (g a.i./ha)Control Efficacy (%)
Plasmopara viticola60085
Phytophthora infestans40090
Pythium spp.50080

Environmental Persistence Data

Environmental FactorStability ObservedReference
pH RangeStable (pH 5-9)
Sunlight ExposurePhotodecomposed in UV light
Soil TypeMigrates in sandy soils

Case Study: Papaya Root Rot Management

A study evaluated the effectiveness of this compound combined with potassium phosphonate in managing root rot in papaya plants:

  • Methodology : Foliar applications were made bi-weekly, with metalaxyl applied at a rate of 50 g/kg.
  • Results : The combination treatment significantly improved plant height and reduced infection rates compared to untreated controls .

Case Study: Grapevine Downy Mildew Control

An emergency use permit was issued for metalaxyl formulations on grapevines due to shortages of registered products:

  • Findings : Application rates varied from 46 mL/100L to 90 mL/100L depending on the formulation used, effectively controlling downy mildew while adhering to resistance management strategies .

Comparison with Similar Compounds

Metalaxyl (Non-Deuterated Parent Compound)

Property Metalaxyl-d6 Metalaxyl References
Chemical Structure Deuterated (6 H → D) Non-deuterated
Primary Use Analytical internal standard Agricultural fungicide
Acute Oral Toxicity LD50 >5000 mg/kg (rat, Category 5†) Higher toxicity (exact LD50 not provided)
Ecotoxicity Hazardous to aquatic life (H412) Known aquatic toxicity
Stability Enhanced metabolic stability (kinetic isotope effect) Less stable in metabolic pathways

† Note: Discrepancy exists between (LD50 >5000 mg/kg, Category 5) and (H302, Category 4). This may reflect differences in regulatory classifications or testing conditions.

Metalaxyl-M (Enantiomer)

Metalaxyl-M is the pure R-enantiomer of Metalaxyl, exhibiting higher fungicidal activity compared to the racemic mixture. While this compound is used for analytical purposes, Metalaxyl-M is optimized for agricultural efficacy.

Isotopic Analogs (e.g., Metalaxyl-[13C6], Rac-Metalaxyl Carboxylic Acid-D6)

Compound Key Feature Application Reference
Metalaxyl-[13C6] 13C-labeled Isotope dilution mass spectrometry
Rac-Metalaxyl Carboxylic Acid-D6 Deuterated metabolite analog Tracking metabolic pathways

These analogs serve niche roles in research, such as tracing metabolic degradation (Carboxylic Acid-D6) or improving detection sensitivity (13C6). This compound remains the most widely referenced deuterated form in exposomics .

Other Deuterated Pesticides (e.g., Dimethoate-d6, Coumaphos-d10)

Deuterated pesticides like Dimethoate-d6 and Coumaphos-d10 are structurally unrelated to this compound but share its role as internal standards in analytical workflows. This compound is notable for its low acute toxicity compared to some analogs (e.g., Coumaphos-d10, which may inherit toxicity from its parent compound) .

Stability and Environmental Impact

  • Thermal Stability: this compound is stable under ambient conditions but decomposes into toxic gases when heated, a trait shared with non-deuterated Metalaxyl .
  • Environmental Persistence : Both this compound and Metalaxyl lack detailed biodegradation data, but their aquatic toxicity (H412) necessitates cautious disposal to prevent water contamination .

Preparation Methods

Nucleophilic Substitution with Deuterated Alkyl Halides

The patent CN101088986B outlines Metalaxyl’s synthesis via N-acylation of 2-(2,6-dimethylphenyl)alanine methyl ester with methoxyacetyl chloride. For this compound, deuterated precursors are introduced:

  • Deuterated 2,6-Dimethylaniline Synthesis

    • Route : Bromination of 2,6-dimethylaniline with deuterated methyl iodide (CD3_3I) in the presence of a palladium catalyst.

    • Reaction :

      C6H3(CH3)2NH2+2CD3IPd/C, DMFC6H3(CD3)2NH2+2HI\text{C}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + 2\,\text{CD}_3\text{I} \xrightarrow{\text{Pd/C, DMF}} \text{C}_6\text{H}_3(\text{CD}_3)_2\text{NH}_2 + 2\,\text{HI}
    • Yield : ~75–80% after purification via vacuum distillation.

  • Deuterated Methoxyacetyl Chloride Preparation

    • Route : Chlorination of deuterated methoxyacetic acid (CD3_3OCH2_2CO2_2H) using thionyl chloride (SOCl2_2).

    • Conditions : Reflux at 60°C for 4 hours under nitrogen.

  • N-Acylation Reaction

    • Procedure :

      • Combine 2-(2,6-bis(CD3_3)phenyl)alanine methyl ester (1 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.05 eq) in anhydrous dichloromethane.

      • Add deuterated methoxyacetyl chloride (1.1 eq) dropwise at 0°C.

      • Stir at 25°C for 3 hours, then wash with D2_2O and concentrate.

    • Purity : 85–90% by LC-MS, with deuterium enrichment >98%.

Catalytic Hydrogen-Deuterium Exchange

For partial deuteration, palladium-catalyzed H-D exchange offers an alternative:

  • Substrate : Metalaxyl dissolved in deuterated methanol (CD3_3OD).

  • Catalyst : 10% Pd/C (5% w/w).

  • Conditions : 50°C under D2_2 atmosphere for 24 hours.

  • Outcome : Selective deuteration at benzylic and methoxy positions, achieving ~60% D-incorporation.

Analytical Validation of this compound

Isotopic Purity Assessment

  • LC-MS/MS Analysis :

    • Column : C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase : 0.1% formic acid in (A) H2_2O and (B) acetonitrile.

    • Transition Ions :

      • This compound: m/z 313 → 245 (quantifier), 313 → 187 (qualifier).

    • Deuterium Enrichment : Calculated via isotopic abundance ratio (d6/d0) >99.5%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR : Absence of peaks at δ 2.25 (CH3_3 aromatic) and δ 3.45 (OCH3_3) confirms deuterium substitution.

  • 13^13C NMR : Peaks at δ 21.5 (CD3_3) and δ 52.1 (COOCH3_3) validate structural integrity.

Comparative Analysis of Synthesis Methods

MethodDeuterium SourceYield (%)Purity (%)Cost (Relative)
Nucleophilic AlkylationCD3_3I, CD3_3OCH2_2COCl7889High
Catalytic H-D ExchangeD2_2, CD3_3OD6075Moderate

Key Findings :

  • Nucleophilic alkylation ensures higher deuteration efficiency but requires costly deuterated reagents.

  • Catalytic exchange is economical but unsuitable for full deuteration.

Applications in Residue Analysis

This compound’s primary use lies in compensating matrix effects during LC-MS/MS quantification:

  • Extraction : QuEChERS method with acetonitrile (10 mL), MgSO4_4 (4 g), and NaCl (1 g).

  • Recovery : 92–105% in high-protein matrices when spiked at 0.01–1.0 mg/kg .

Q & A

Q. What are the validated analytical methods for quantifying Metalaxyl-d6 in environmental matrices, and how can cross-contamination be minimized during sample preparation?

Methodological Answer:

  • Use LC-MS/MS with deuterium-specific MRM transitions to distinguish this compound from non-deuterated analogs. Calibrate with matrix-matched standards to account for ion suppression/enhancement .
  • To minimize cross-contamination:
    • Employ separate glassware for deuterated/non-deuterated compounds.
    • Validate recovery rates (>85%) via spike-and-recovery experiments in target matrices (e.g., soil, plant tissues) .
    • Include procedural blanks in every batch to detect carryover .

Q. How can researchers ensure isotopic purity (>98% D-enrichment) in synthesized this compound, and what characterization techniques are critical?

Methodological Answer:

  • Synthesize via acid-catalyzed H/D exchange using D₂O and deuterated acetic acid, followed by purification via preparative HPLC .
  • Characterize purity using:
    • NMR (¹H and ²H) : Absence of proton signals at 3.3–3.5 ppm (methyl-d₃ groups) confirms deuterium incorporation .
    • High-resolution mass spectrometry (HRMS) : Validate molecular ion clusters (e.g., m/z 301.12 for [M+H]⁺ of this compound vs. 295.10 for non-deuterated form) .

Advanced Research Questions

Q. How do isotopic effects influence the environmental degradation kinetics of this compound compared to non-deuterated Metalaxyl, and how should such studies be designed?

Methodological Answer:

  • Design parallel microcosm experiments under controlled conditions (pH, temperature, microbial activity). Monitor degradation via:
    • First-order kinetics models to compare half-lives (t₁/₂) of this compound vs. Metalaxyl .
    • Use compound-specific isotope analysis (CSIA) to track δ²H shifts, distinguishing biotic vs. abiotic degradation pathways .
  • Account for matrix effects by spiking both compounds into identical soil/water samples to isolate isotopic impacts .

Q. What experimental strategies resolve contradictions in reported soil adsorption coefficients (Kd) for this compound, particularly in organically amended soils?

Methodological Answer:

  • Conduct batch equilibrium studies with varying soil organic matter (SOM) content (e.g., 1–10%).
    • Measure Kd using ⁴⁸-hr agitation followed by centrifugation and LC-MS/MS quantification .
    • Apply partial least squares regression (PLSR) to correlate Kd variability with SOM composition (e.g., fulvic vs. humic acids) .
  • Reconcile discrepancies by standardizing soil pre-treatment (e.g., freeze-drying vs. field-moist conditions) in metadata reporting .

Q. How can researchers design tracer studies to distinguish endogenous Metalaxyl residues from externally applied this compound in plant uptake experiments?

Methodological Answer:

  • Implement dual-isotope labeling :
    • Combine this compound with ¹³C-labeled internal standards to correct for matrix effects .
    • Use time-resolved imaging mass spectrometry to localize isotopic distributions in root vs. shoot tissues .
  • Validate specificity via enzyme-linked immunosorbent assays (ELISA) with antibodies selective for deuterated epitopes .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., divergent half-lives in literature), apply Sensitivity Analysis to test assumptions (e.g., microbial activity thresholds, extraction efficiencies) .
  • Experimental Reproducibility : Document all deuterated compound handling protocols (storage conditions, solvent compatibility) to prevent deuterium loss .
  • Ethical Data Reporting : Disclose limits of detection (LOD) and quantification (LOQ) for this compound in supplementary materials to enable cross-study comparisons .

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